molecular formula C12H9ClF3NO B6457256 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride CAS No. 2549028-43-3

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride

Cat. No.: B6457256
CAS No.: 2549028-43-3
M. Wt: 275.65 g/mol
InChI Key: ZCMPHPUHEWKXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.

    Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. The process involves the use of palladium catalysts and organoboron reagents, which are readily available and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in various applications. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO.ClH/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMPHPUHEWKXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.